N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-17-8-9-18-13-19(15-28-20-6-4-3-5-7-20)26(32)30(23(18)12-17)16-25(31)29-21-10-11-24(33-2)22(27)14-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBODFSKHPJVXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methoxyaniline with a suitable acylating agent to form an intermediate, which is then reacted with a quinoline derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s structural features allow it to interact with cellular receptors, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinone-Based Acetamides
Example Compound: 2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Key Differences :
- Substituents : The target compound has a 3-chloro-4-methoxyphenyl group, whereas the analog in uses a 3-trifluoromethylphenyl group. The trifluoromethyl group increases lipophilicity and metabolic stability compared to chloro-methoxy substitution.
- Bioactivity Implications : The chloro-methoxy combination in the target compound may enhance DNA intercalation or enzyme inhibition due to its polarizable halogen and hydrogen-bonding methoxy group. In contrast, the trifluoromethyl group improves membrane permeability .
*Exact molecular weights require experimental validation.
Morpholinone-Linked Acetamides
Example Compounds :
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Key Differences: Core Structure: Morpholinone rings () vs. quinolinone in the target compound. Morpholinones offer conformational rigidity, whereas quinolinones provide extended π-conjugation for aromatic interactions. Synthetic Complexity: The target compound’s phenylaminomethyl group requires multi-step synthesis (e.g., reductive amination), while morpholinone derivatives are synthesized via simpler acylations .
N-Substituted 2-Arylacetamides
Example Compound : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Differences: Substituent Geometry: The dichlorophenyl group in induces steric repulsion, leading to dihedral angles of 54.8°–77.5° between aromatic rings. In contrast, the target compound’s 3-chloro-4-methoxyphenyl group may adopt a planar conformation due to methoxy’s electron-donating effects. Bioactivity: Dichlorophenyl acetamides show structural mimicry of penicillin lateral chains (), suggesting β-lactamase inhibition. The target compound’s quinolinone core may instead target topoisomerases .
Agrochemical Chloroacetamides
Example Compounds :
- Alachlor, Pretilachlor ()
- Key Differences: Structural Simplicity: Agrochemicals lack the quinolinone core, relying on simpler chloroacetamide backbones. Mode of Action: These compounds inhibit fatty acid synthesis in plants, whereas the target compound’s complex structure suggests eukaryotic cell targeting (e.g., kinase inhibition) .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : 385.8 g/mol
- IUPAC Name : this compound
This structure includes a quinoline core, which is known for its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- DNA Intercalation : The quinoline structure may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The acetamide group can participate in hydrogen bonding with target enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. IC50 values ranged from 5 µM to 15 µM, indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 5 | |
| A549 | 10 | |
| HeLa | 12 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In Vitro Studies : Against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MIC) as low as 20 µg/mL.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 25 | |
| Candida albicans | 30 |
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of this compound's derivatives to enhance its biological activity. A notable study involved the modification of the quinoline core to improve selectivity and potency against specific cancer types.
Study Highlights
- Synthesis of Derivatives : Researchers synthesized various derivatives by altering substituents on the quinoline ring. Some derivatives showed enhanced selectivity for cancer cell lines while reducing toxicity to normal cells.
- Pharmacological Evaluation : In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in xenograft models without noticeable side effects.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, comparisons were made with structurally similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-5-methylbenzamide | 15 | Anticancer |
| N-(4-fluorophenyl)-2-(methylthio)acetamide | 25 | Antimicrobial |
| N-(2-hydroxyphenyl)-4-(dimethylamino)benzamide | 30 | Anticancer |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of the quinoline core with a phenylaminomethyl group via reductive amination (e.g., NaBH₄ in methanol) .
- Step 2 : Acetamide coupling using coupling agents like EDC/HOBt in dichloromethane or DMF .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
- Key Variables : Temperature (0–25°C for sensitive steps), solvent polarity, and stoichiometric ratios of intermediates. Yield optimization requires monitoring by TLC/HPLC .
Q. How is the molecular structure confirmed, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons/carbons in the quinoline, phenylamino, and acetamide moieties. For example, the 7-methyl group shows a singlet at δ ~2.4 ppm, while the amide proton appears at δ ~8.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (if crystals are obtainable) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/peptide substrates .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., EGFR kinase). Key interactions: hydrogen bonding with the acetamide group and π-π stacking of the quinoline .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
- DFT Calculations : Gaussian software computes electronic properties (HOMO-LUMO gaps) to predict reactivity .
Q. What strategies resolve contradictions in spectral data or bioactivity between studies?
- Methodological Answer :
- Spectral Discrepancies : Check for tautomerism (e.g., keto-enol shifts in the 2-oxoquinoline moiety) or solvent-induced chemical shift variations. Use deuterated solvents and control pH .
- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate purity (>95% by HPLC). Compare with structurally analogous compounds to identify SAR trends .
Q. How can polymorphism or crystallinity issues be addressed during formulation studies?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., methanol/water) or slurry conversion to isolate stable forms. Characterize via PXRD and DSC .
- Amorphous Dispersion : Spray-drying with polymers (e.g., PVP) enhances solubility. Monitor stability under accelerated conditions (40°C/75% RH) .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Quantify target protein stabilization after compound treatment .
- Click Chemistry : Incorporate an alkyne tag into the compound for pull-down assays and LC-MS/MS identification of bound proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
